(Cyclopentylmethyl)hydrazine

Vue d'ensemble

Description

(Cyclopentylmethyl)hydrazine is an organic compound that belongs to the class of hydrazines Hydrazines are characterized by the presence of an N-N single bond and are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (Cyclopentylmethyl)hydrazine typically involves the reaction of cyclopentylmethylamine with hydrazine. One common method is the reductive amination of cyclopentylmethyl ketone with hydrazine in the presence of a reducing agent such as sodium borohydride. The reaction is usually carried out under mild conditions, with the temperature maintained around room temperature to 50°C.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improved safety. The use of catalysts, such as palladium on carbon, can enhance the efficiency of the reaction and reduce the formation of by-products.

Analyse Des Réactions Chimiques

Types of Reactions

(Cyclopentylmethyl)hydrazine undergoes various types of chemical reactions, including:

Oxidation: It can be oxidized to form the corresponding azine or nitroso compound.

Reduction: It can be reduced to form the corresponding amine.

Substitution: It can participate in nucleophilic substitution reactions, where the hydrazine moiety is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

Oxidation: Azines and nitroso compounds.

Reduction: Amines.

Substitution: Various substituted hydrazines depending on the nucleophile used.

Applications De Recherche Scientifique

Pharmaceutical Applications

(Cyclopentylmethyl)hydrazine is primarily recognized for its potential as a pharmaceutical compound. Its structural similarity to other hydrazine derivatives allows it to act as a precursor in the synthesis of bioactive molecules.

Anticancer Agents

Research has indicated that hydrazine derivatives can enhance the efficacy of certain anticancer therapies. For instance, compounds similar to this compound have been studied for their ability to potentiate the effects of chemotherapeutic agents, such as temozolomide, in cancer treatment protocols. These compounds may work by inhibiting specific enzymes involved in tumor growth or by enhancing drug uptake in cancer cells .

Neuroprotective Effects

Studies have also explored the neuroprotective potential of hydrazine derivatives. This compound may exhibit protective effects against neurodegenerative diseases by modulating neurotransmitter levels and reducing oxidative stress in neuronal cells .

Agrochemical Applications

The compound is also being investigated for its role in the agrochemical sector, particularly as a precursor for pesticide synthesis.

Insecticides and Herbicides

This compound can serve as a building block for the development of novel insecticides and herbicides. Its ability to form stable heterocyclic structures allows for the creation of compounds that target specific pests while minimizing environmental impact .

Plant Growth Regulators

Research has suggested that derivatives of hydrazine can act as plant growth regulators, promoting growth and improving yield in various crops. These compounds may influence hormonal pathways within plants, enhancing their resistance to stress conditions .

Materials Science Applications

In materials science, this compound has potential applications related to polymer chemistry and nanotechnology.

Polymer Synthesis

The compound can be utilized in the synthesis of polymeric materials, particularly those that require specific thermal or mechanical properties. By incorporating this compound into polymer matrices, researchers aim to develop materials with enhanced durability and functionality .

Nanocomposites

Recent studies have focused on using this compound in the development of nanocomposites that exhibit unique electrical or optical properties. These materials could find applications in electronic devices or sensors due to their tunable characteristics .

Case Studies and Research Findings

Several case studies highlight the applications of this compound:

Mécanisme D'action

The mechanism of action of (Cyclopentylmethyl)hydrazine involves its interaction with various molecular targets. It can act as a nucleophile, attacking electrophilic centers in other molecules. This property allows it to participate in a wide range of chemical reactions, making it a versatile reagent in synthetic chemistry. Additionally, its ability to form stable complexes with metal ions makes it useful in catalysis and coordination chemistry.

Comparaison Avec Des Composés Similaires

Similar Compounds

Cyclopentylamine: Similar in structure but lacks the hydrazine moiety.

Methylhydrazine: Contains the hydrazine moiety but lacks the cyclopentyl group.

Cyclopentylmethylamine: Similar structure but without the hydrazine group.

Uniqueness

(Cyclopentylmethyl)hydrazine is unique due to the combination of the cyclopentyl and hydrazine moieties. This combination imparts unique reactivity and stability, making it a valuable compound in various chemical transformations. Its ability to undergo multiple types of reactions, including oxidation, reduction, and substitution, sets it apart from other similar compounds.

Activité Biologique

(Cyclopentylmethyl)hydrazine is a hydrazine derivative that has garnered attention for its potential biological activities. Hydrazines and their derivatives are known for a wide range of pharmacological properties, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects. This article aims to explore the biological activity of this compound, supported by recent research findings, case studies, and data tables.

Chemical Structure and Properties

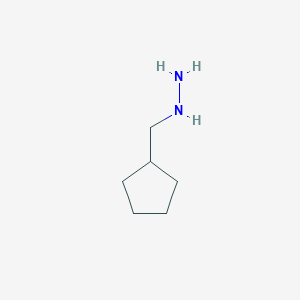

This compound can be represented by the following structural formula:

This compound contains a cyclopentyl group attached to a hydrazine moiety, which is characterized by the presence of a nitrogen-nitrogen bond. This unique structure contributes to its diverse biological activities.

Antimicrobial Activity

Hydrazines have been reported to exhibit significant antimicrobial properties. A study evaluating various hydrazone derivatives indicated that compounds with similar structures to this compound showed effective inhibition against several bacterial strains, including Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these derivatives ranged from 0.0625 mg/mL to 0.125 mg/mL against Staphylococcus aureus .

| Compound | MIC (mg/mL) | Bacterial Strain |

|---|---|---|

| Hydrazone A | 0.0625 | Staphylococcus aureus |

| Hydrazone B | 0.125 | Escherichia coli |

| Hydrazone C | 0.250 | Klebsiella pneumoniae |

Neuroprotective Effects

Hydrazines have also been investigated for their neuroprotective effects. A study indicated that certain hydrazone derivatives could protect neuronal cells from oxidative stress-induced apoptosis, suggesting a possible therapeutic application in neurodegenerative diseases . Although direct studies on this compound are lacking, its parent compound's properties may offer insights into its potential neuroprotective effects.

Case Studies

- Antimicrobial Efficacy : A case study on hydrazone derivatives demonstrated their effectiveness against multi-drug resistant strains of bacteria. Researchers synthesized several derivatives and tested their antimicrobial activity, concluding that modifications in the hydrazone structure could enhance efficacy against resistant strains .

- Anticancer Properties : In another study focusing on the anticancer potential of hydrazones, researchers synthesized a series of compounds and evaluated their effects on various cancer cell lines. The results indicated that specific substitutions on the hydrazone structure significantly improved their cytotoxicity against cancer cells .

Propriétés

IUPAC Name |

cyclopentylmethylhydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2/c7-8-5-6-3-1-2-4-6/h6,8H,1-5,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJTPAWVDTZOKNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)CNN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20602742 | |

| Record name | (Cyclopentylmethyl)hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20602742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1016516-96-3 | |

| Record name | (Cyclopentylmethyl)hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20602742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.